molecular formula C14H16N2O5 B15063132 tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B15063132
M. Wt: 292.29 g/mol
InChI Key: MPHBUKLXJKREQY-UHFFFAOYSA-N
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Description

tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a nitro group, and a dihydroquinoline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the quinoline ring.

    Reduction: Partial reduction of the quinoline ring to form the dihydroquinoline.

    Esterification: Formation of the tert-butyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, choice of solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The quinoline ring can undergo further reduction to form tetrahydroquinoline derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Tetrahydroquinoline derivatives: From further reduction of the quinoline ring.

    Substituted quinolines: From nucleophilic substitution reactions.

Scientific Research Applications

tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinoline derivatives.

    Medicine: Potential use in drug discovery and development due to its biological activity.

    Industry: As a precursor for the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and quinoline core are key structural features that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    6-Nitroquinoline: Lacks the tert-butyl ester group.

    tert-Butyl 2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate: Lacks the nitro group.

Uniqueness

tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate: is unique due to the combination of the tert-butyl ester, nitro group, and dihydroquinoline core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(18)15-11-6-5-10(16(19)20)8-9(11)4-7-12(15)17/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHBUKLXJKREQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CCC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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